molecular formula C6H13NO5 B1584351 beta-D-Glucosamine CAS No. 90-77-7

beta-D-Glucosamine

Cat. No. B1584351
CAS RN: 90-77-7
M. Wt: 179.17 g/mol
InChI Key: MSWZFWKMSRAUBD-QZABAPFNSA-N
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Description

Glucosamine, also known as dona S or hespercorbin, belongs to the class of organic compounds known as hexoses. These are monosaccharides in which the sugar unit is a is a six-carbon containing moeity. Glucosamine is soluble (in water) and a very weakly acidic compound (based on its pKa). Within the cell, glucosamine is primarily located in the cytoplasm. Glucosamine exists in all eukaryotes, ranging from yeast to humans. Glucosamine participates in a number of enzymatic reactions. In particular, glucosamine can be biosynthesized from beta-D-glucose. Glucosamine can also be converted into beta-muramic acid. Outside of the human body, glucosamine can be found in common bean, green bean, and yellow wax bean. This makes glucosamine a potential biomarker for the consumption of these food products.
Chitosan is an aminoglycan consisting of beta-(1->4)-linked D-glucosamine residues. It has a role as a plant activator and a Saccharomyces cerevisiae metabolite. It is an aminoglycan and an exopolysaccharide. It is a conjugate base of a cationic chitosan.

Scientific Research Applications

Glucosamine's Role in Glucose Metabolism and Diabetes

Glucosamine (GlcN) is primarily known for its use in promoting joint health. Concerns regarding its impact on glucose metabolism, particularly in individuals with diabetes or those at risk, have been raised. However, extensive studies show that GlcN at typical doses does not significantly alter fasting blood glucose concentrations or affect glucose metabolism and insulin sensitivity in healthy individuals, those with diabetes, or individuals with impaired glucose tolerance. This indicates its potential safety for use in these populations (Simon et al., 2010), (Dostrovsky et al., 2011).

Beta-D-Glucans in Respiratory Health

Beta-D-Glucan, a structural cell wall component of most fungi, has been suggested to influence respiratory symptoms associated with indoor fungal exposure. Epidemiological and experimental studies have indicated some association between Beta-D-Glucan exposure, airway inflammation, and respiratory symptoms, although the results are mixed, and specific symptoms and underlying inflammatory mechanisms associated with exposure are not fully identified. More extensive observational studies with validated exposure assessment methods are needed to further understand the potential health effects of indoor Beta-D-Glucan exposure (Douwes, 2005).

Biomedical Applications of Chitosan

Chitosan, derived from chitin, consists of β-(1-4)-linked D-glucosamine and exhibits properties like biocompatibility, biodegradability, and antibacterial activity. These properties make chitosan an attractive biomaterial for various fields, including tissue engineering, drug delivery systems, and cancer treatment. Its free protonable amino groups, which provide solubility in acidic conditions, contribute to these unique properties. Chitosan and its derivatives have shown potential in selectively permeating through cancer cell membranes, exhibiting anticancer activity, and the capability of binding with therapeutic metal ions to enhance therapeutic potential (Victor et al., 2020).

properties

IUPAC Name

(2R,3R,4R,5S,6R)-3-amino-6-(hydroxymethyl)oxane-2,4,5-triol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO5/c7-3-5(10)4(9)2(1-8)12-6(3)11/h2-6,8-11H,1,7H2/t2-,3-,4-,5-,6-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSWZFWKMSRAUBD-QZABAPFNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)O)N)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O)N)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601347914
Record name 2-Amino-2-deoxyglucose
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Molecular Weight

179.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White powder; [Alfa Aesar MSDS]
Record name Glucosamine hydrochloride
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Product Name

beta-D-Glucosamine

CAS RN

14257-69-3, 90-77-7, 66-84-2
Record name β-D-Glucosamine
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Record name D-Glucopyranose, 2-deoxy-2-Amino-
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Record name beta-D-Glucosamine
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Record name 2-Amino-2-deoxyglucose
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Record name Glucosamine hydrochloride
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Record name .BETA.-GLUCOSAMINE, D-
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Record name beta-D-Glucosamine
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Melting Point

88.00 °C. @ 760.00 mm Hg
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Record name beta-D-Glucosamine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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